Trifenolato de aluminio

Descripción general

Descripción

Synthesis Analysis

Aluminium triphenolate compounds are synthesized through various methods, often involving the reaction of aluminium sources with triphenol-based ligands. For instance, a study showcases an aluminium complex based on an amino triphenolate ligand scaffold demonstrating high activity and broad substrate scope in the formation of highly functional organic carbonates from epoxides and CO2, indicating its potential in catalysis and environmental applications (Whiteoak et al., 2013).

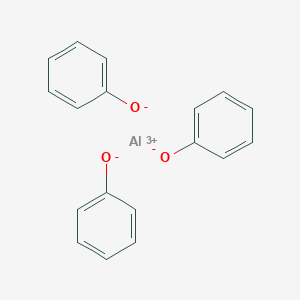

Molecular Structure Analysis

The molecular structure of aluminium triphenolate compounds often features aluminium in a coordination environment that can facilitate various chemical reactions. For example, the study of nucleophilic aluminyl anions reveals unprecedented reactivity, suggesting new pathways for aluminium compounds in chemical synthesis (Hicks et al., 2018).

Chemical Reactions and Properties

Aluminium triphenolate complexes are known for their reactivity, engaging in a variety of chemical transformations. This includes polymerization reactions, where these complexes act as catalysts, demonstrating their utility in materials science (Zevaco et al., 2007).

Aplicaciones Científicas De Investigación

Síntesis de carbonatos orgánicos altamente funcionales

Un complejo de aluminio basado en un andamiaje de ligando trifenolato de amina muestra una actividad alta sin precedentes (TOF iniciales de hasta 36.000 h –1), un amplio alcance de sustratos y tolerancia a los grupos funcionales en la formación de carbonatos orgánicos altamente funcionales preparados a partir de epóxidos y CO2 . Este protocolo catalítico desarrollado se caracteriza además por bajas cargas de catalizador y condiciones de reacción relativamente suaves utilizando un metal barato, abundante y no tóxico .

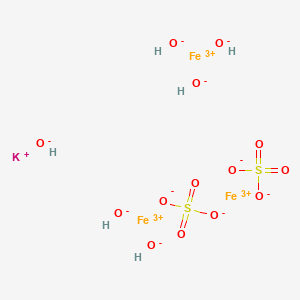

Polimerización de apertura de anillo de óxido de ciclohexeno

Se sintetizó y caracterizó una serie de nuevos complejos de hierro trifenolato de amina utilizando UV, IR, análisis elemental y espectrometría de masas de alta resolución . Estos complejos se aplicaron a la polimerización de apertura de anillo (ROP) de óxido de ciclohexeno (CHO), demostrando una excelente actividad (TOF > 11050 h−1) en ausencia de un co-catalizador .

Mecanismo De Acción

Target of Action

Aluminium triphenolate, also known as aluminium phenolate , is a metalloorganic compound that primarily targets the immune system . It is widely used as an adjuvant in vaccines due to its ability to enhance the immune response . The compound interacts with antigen-presenting cells (APCs), which play a crucial role in initiating the immune response .

Mode of Action

It is believed to enhance the immune response by forming a depot at the site of injection, leading to a slow release of the antigen . This slow release enhances antigen presentation and subsequent T and B cell responses .

Biochemical Pathways

Aluminium triphenolate affects various biochemical pathways. It is involved in the metabolism of aluminium in humans, impacting the absorption, transport, tissue distribution, and excretion of aluminium . It particularly influences metabolic pathways in the bones and brain . Additionally, it has been associated with starch, sucrose, and other carbohydrate metabolic pathways .

Pharmacokinetics

It is known that aluminium compounds, including aluminium triphenolate, can be absorbed by the gastrointestinal tract and distributed to various tissues, including the bones and brain .

Result of Action

The primary result of aluminium triphenolate’s action is the enhancement of the immune response to vaccines . By interacting with APCs and influencing various biochemical pathways, it helps to stimulate a stronger immune response to the antigens present in vaccines . In addition, it has been used as a catalyst for the alkylation of phenols with various alkenes .

Action Environment

The action of aluminium triphenolate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and hence the bioavailability of aluminium compounds . Furthermore, the presence of other substances, such as certain types of ligands, can influence the activity of aluminium triphenolate .

Propiedades

IUPAC Name |

aluminum;triphenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSWAWSNPREEFQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AlO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015343 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15086-27-8 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium triphenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

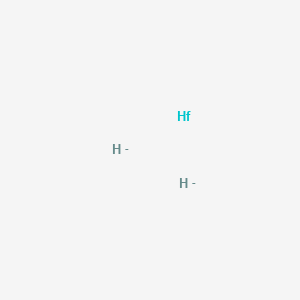

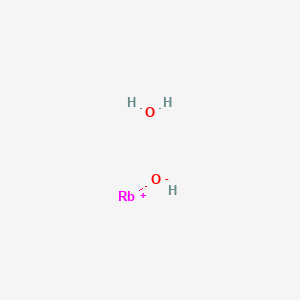

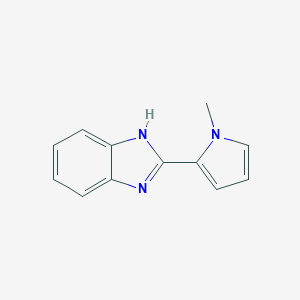

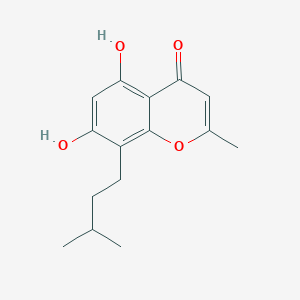

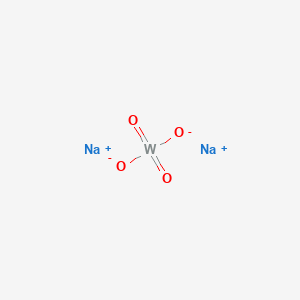

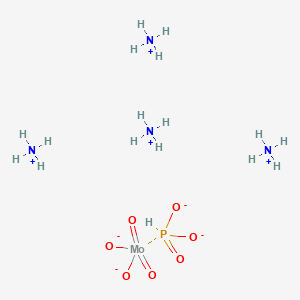

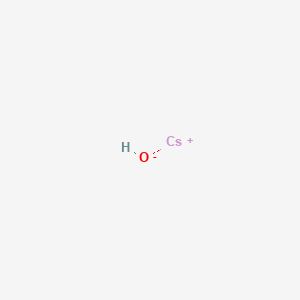

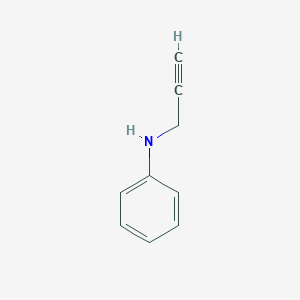

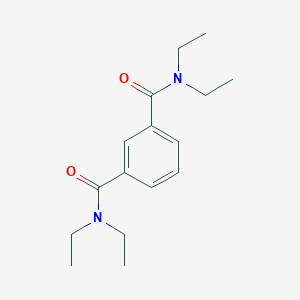

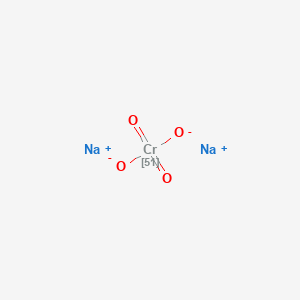

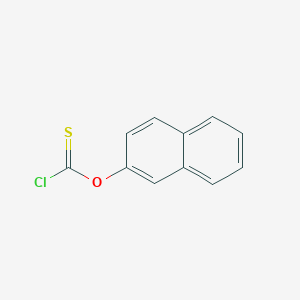

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do aluminium triphenolate catalysts contribute to the synthesis of heterocyclic compounds?

A: Aluminium triphenolates act as potent Lewis acid catalysts in facilitating the coupling reactions between epoxides and various heterocumulenes (like CO2 and SO2) []. This catalytic activity stems from the aluminum center's ability to activate epoxides, making them susceptible to nucleophilic attack by the heterocumulene. This process ultimately leads to the formation of a diverse range of valuable heterocyclic compounds, including cyclic carbonates, sulfites, and oxazolidinones [].

Q2: What makes aluminium triphenolates advantageous over other catalysts in these reactions?

A2: Aluminium triphenolates offer a unique blend of advantages as catalysts in these reactions:

- Tunability: The ligand structure, specifically the substituents on the phenolate rings, can be readily modified. This allows for fine-tuning of the catalyst's activity, selectivity, and stability [].

- Accessibility: These catalysts are easily synthesized, making them a practical choice for research and potential industrial applications [].

- Environmental Considerations: The utilization of aluminium triphenolates enables the incorporation of waste gases like CO2 and SO2 as reactants. This aligns with the growing emphasis on green chemistry principles by utilizing these environmentally harmful gases as valuable synthetic building blocks [].

Q3: Can you provide an example of how the stereoselectivity of aluminium triphenolate catalyzed reactions is controlled?

A: The research highlights the synthesis of carbamates from cyclic epoxides, CO2, and amines []. The researchers successfully controlled the diastereoselectivity (cis vs. trans product formation) by strategically manipulating the reaction conditions to favor either a cyclic carbonate or an oligocarbonate intermediate. These intermediates, due to their inherent configurational differences, ultimately dictate the stereochemical outcome of the final carbamate product []. This exemplifies the potential for fine-tuning reaction conditions to achieve desired stereochemical outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.